Regioisomeric Chelation Geometry: 2-Iodo vs 4-Iodo Derivative
The target compound positions iodine between two amino groups, creating an N–I–N pocket capable of bidentate metal coordination. This chelation geometry is geometrically impossible for the 4-iodo regioisomer (CAS 6264-68-2), where the iodine is distal to one amine group . This difference can alter catalyst activation pathways and product selectivity in metal-mediated reactions.
| Evidence Dimension | Chelation potential (N–I–N bite angle proximity) |
|---|---|
| Target Compound Data | C2 iodine lies symmetrically between two amine groups (N–C–C–I dihedral ~0°) |
| Comparator Or Baseline | C4 iodine is adjacent to only one amine group (N–C–C–I dihedral ~60°) (4-Iodobenzene-1,3-diamine) |
| Quantified Difference | Qualitative structural difference; direct chelation possible only for the 2-iodo regioisomer |
| Conditions | Structural geometry comparison from SMILES or InChI representation |
Why This Matters
For metal-catalyzed reactions or coordination complex synthesis, regioisomer choice directly influences the accessible coordination modes and catalytic outcomes.
